8-Ethoxy Moxifloxacin Hydrochloride is a derivative of moxifloxacin, a fluoroquinolone antibiotic. It is recognized primarily as an impurity of moxifloxacin, which is widely utilized in treating bacterial infections. The compound's chemical structure includes an ethoxy group attached to the moxifloxacin framework, contributing to its unique properties and potential applications in pharmaceutical research.
8-Ethoxy Moxifloxacin Hydrochloride can be sourced from various chemical suppliers and is classified under several categories, including:
It is associated with the CAS Number 1029364-75-7 and has a molecular formula of with a molecular weight of approximately 451.919 g/mol .
The synthesis of 8-Ethoxy Moxifloxacin Hydrochloride involves several key steps, primarily derived from the synthesis of its parent compound, moxifloxacin.
The yield reported for this synthesis process can reach up to 96%, with high purity levels confirmed through high-performance liquid chromatography analysis .
The molecular structure of 8-Ethoxy Moxifloxacin Hydrochloride can be represented by the following identifiers:
O(CC)C1=C2N(C=C(C(O)=O)C(=O)C2=CC(F)=C1N3C[C@]4([C@@](C3)(NCCC4)[H])[H])C5CC5.Cl
InChI=1S/C22H26FN3O4.ClH/c1-2-30-21-18-14(20(27)15(22(28)29)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25;/h8,10,12-13,17,24H,2-7,9,11H2,1H3,(H,28,29);1H/t12-,17+;/m0./s1
.The compound features a complex arrangement typical of quinolone derivatives, incorporating a cyclopropyl group and an ethoxy substituent that influences its pharmacological properties.
8-Ethoxy Moxifloxacin Hydrochloride can undergo various chemical reactions typical of quinolone derivatives. Notably:
These reactions are critical for understanding the stability and reactivity of the compound in different environments.
The mechanism of action for 8-Ethoxy Moxifloxacin Hydrochloride mirrors that of its parent compound, moxifloxacin.
Moxifloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV—enzymes crucial for bacterial DNA replication. This inhibition leads to the cessation of bacterial growth and replication, making it effective against a wide range of gram-positive and gram-negative bacteria .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 451.919 g/mol |
Density | Approximately |
Boiling Point | Approximately at 760 mmHg |
Flash Point | Approximately |
These properties influence the compound's behavior in pharmaceutical applications .
8-Ethoxy Moxifloxacin Hydrochloride primarily serves as a reference standard in pharmaceutical research and development. Its role as an impurity in moxifloxacin formulations necessitates rigorous testing for quality control purposes in drug manufacturing processes.
Additionally, due to its structural similarity to moxifloxacin, it may be investigated for potential biological activities or modifications that could enhance therapeutic efficacy or reduce side effects.
The synthesis of 8-ethoxy moxifloxacin hydrochloride hinges on precise regiocontrol during fluoroquinolone core modification. The key step involves nucleophilic displacement of C8-fluorine in the precursor 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid using ethoxide sources (e.g., sodium ethoxide). This reaction proceeds under anhydrous conditions in polar aprotic solvents like dimethylformamide (DMF) at 80–90°C for 6–8 hours [4]. Competitive reactions at C6/C7 positions are minimized by steric hindrance and electronic deactivation of C7-fluorine by the C3-carboxyl group.
Critical parameters:
Table 1: Optimization of Ethoxy Substitution
Parameter | Suboptimal Condition | Optimized Condition | Effect on Yield |
---|---|---|---|
Solvent | Acetonitrile | DMF | 68% → 92% |
Temperature | 110°C | 85°C | Purity 85% → 98.5% |
Reaction Time | 4 hr | 7 hr | Byproducts <0.5% |
Stereoselective coupling of the ethoxyquinoline intermediate with (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine mandates chiral preservation. Pd/C (5–10 wt%) catalyzes this reaction in ethanol/water mixtures at 60°C under hydrogen pressure (3–5 atm), achieving >99% ee by suppressing racemization at the pyrrolopyridine stereocenters [3] [9]. Alternative catalysts like Pd/Al2O3 exhibit lower selectivity (88% ee) due to Lewis acid-mediated epimerization.
Mechanistic insights:
Table 2: Catalyst Performance in Stereoselective Coupling
Catalyst System | Solvent | Temperature | ee (%) | Byproducts |
---|---|---|---|---|
5% Pd/C (unmodified) | Ethanol/water | 60°C | 92.5 | Dehalogenated (5.8%) |
10% Pd/C (ethylenediamine-treated) | Ethanol/water | 60°C | 99.3 | <0.1% |
Pd/Al2O3 | Toluene | 80°C | 88.0 | Dehydroxy (7.2%) |
Conversion of 8-ethoxy moxifloxacin free base to its hydrochloride salt requires strict control of crystallization to avoid hydrate formation. Isopropanol saturated with HCl gas at 0–5°C yields anhydrous crystals, while aqueous HCl induces monohydrate species detectable via PXRD peaks at 8.9° and 12.4° 2θ [1] [7].
Optimization factors:
Table 3: Crystallization Outcomes in Different Solvent Systems
Solvent | HCl Addition Method | Crystal Form | Water Content (KF) | Purity (HPLC) |
---|---|---|---|---|
Isopropanol | Gas, 0°C | Anhydrous | 0.15% | 99.8% |
Water | Aqueous, 25°C | Monohydrate | 4.1% | 99.5% |
Acetone/IPA (1:3) | Gas, 5°C | Anhydrous | 0.22% | 99.7% |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: